D-Mannose-d-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-d-4 is a deuterated form of D-Mannose, a naturally occurring monosaccharide. D-Mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in human metabolism, particularly in the glycosylation of certain proteins. This compound is used in scientific research due to its unique properties, including its ability to be traced in metabolic studies.
Preparation Methods
D-Mannose can be prepared through several methods, including chemical synthesis, plant extraction, and enzymatic conversion. The primary methods include:
Chemical Synthesis: This involves the use of catalysts such as ammonium molybdate and calcium oxide to convert glucose into D-Mannose.
Plant Extraction: D-Mannose is extracted from fruits, herbs, and palm using methods like acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to produce D-Mannose from other sugars.
Chemical Reactions Analysis
D-Mannose undergoes various chemical reactions, including:
Oxidation: D-Mannose can be oxidized to form D-mannonic acid using mild oxidizing agents like hypobromite.
Reduction: Reduction of D-Mannose using sodium borohydride results in the formation of D-mannitol.
Isomerization: Enzymatic isomerization of D-Mannose can produce other sugars such as D-fructose.
Scientific Research Applications
D-Mannose-d-4 has several applications in scientific research:
Mechanism of Action
D-Mannose exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-Mannose competes with the urothelial cells for binding sites on the FimH adhesin of Escherichia coli, preventing the bacteria from adhering to the urinary tract . Additionally, D-Mannose has been shown to influence glutamine metabolism, which plays a role in its anti-catabolic effects .
Comparison with Similar Compounds
D-Mannose is similar to other functional sugars such as D-glucose, D-fructose, D-tagatose, and D-allulose. it is unique in its specific applications and physiological benefits:
D-Glucose: Primarily used for energy production in the body.
D-Fructose: Commonly found in fruits and used as a sweetener.
D-Tagatose: Known for its low-calorie content and anti-diabetic properties.
D-Allulose: Recognized for its anti-inflammatory and anti-hyperlipidemic effects.
D-Mannose stands out due to its specific role in preventing urinary tract infections and its applications in glycosylation studies.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3D |
InChI Key |
GZCGUPFRVQAUEE-JNHZOBAGSA-N |
Isomeric SMILES |
[2H][C@@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.